2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) is a fluorine-containing aromatic diamine monomer. [] It plays a crucial role in the synthesis of various polymers, including polyimides, polyamides, and copolymers. [, ] These polymers are utilized in a wide range of scientific applications due to their unique properties like high thermal stability, excellent mechanical strength, low dielectric constant, and good solubility in organic solvents. [, , , , ]
4-BDAF is synthesized in a two-step process. The first step involves the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with p-chloronitrobenzene in the presence of potassium carbonate. This reaction yields 2,2-bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane. [] The second step involves reducing the nitro groups to amino groups using hydrazine monohydrate and a palladium catalyst (Pd—C). [] This reduction yields the final product, 4-BDAF.
4-BDAF readily undergoes polycondensation reactions with various aromatic dianhydrides to form polyimides. [, , ] Common dianhydrides used include pyromellitic dianhydride (PMDA), [, ] 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), [] and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). [, ] The polycondensation reaction typically involves two stages: the formation of poly(amic acid) at low temperatures and subsequent thermal or chemical imidization to yield the final polyimide. [, , ]
The mechanism of action of 4-BDAF is primarily based on its ability to form polymers with desirable properties. [, ] For example, the hexafluoroisopropylidene group in 4-BDAF enhances the free volume within the polymer matrix, resulting in lower dielectric constants and improved gas permeability. [, , ] The ether linkages provide flexibility to the polymer chain, improving solubility and processability. [, ]
Polymers derived from 4-BDAF exhibit excellent thermal stability, with decomposition temperatures exceeding 450°C. [, ] They also possess good mechanical strength and flexibility, enabling the fabrication of thin and tough films. [, ] These polymers exhibit good solubility in various organic solvents, including N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethyl sulfoxide. [, ] The presence of fluorine atoms contributes to the low dielectric constant of these polymers, making them suitable for applications in microelectronics. [, , ]
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